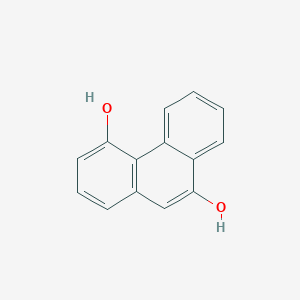
2,4,22-Docosanetriol, 3,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,22-Docosanetriol, 3,5-dimethyl- is an organic compound with the molecular formula C24H50O3. It is a triol, meaning it contains three hydroxyl groups (-OH). The compound is characterized by its long carbon chain and the presence of methyl groups at specific positions, which can influence its chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,22-Docosanetriol, 3,5-dimethyl- typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a long-chain alkane or alkene.
Hydroxylation: Introduction of hydroxyl groups at the desired positions using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of catalysts.
Methylation: Introduction of methyl groups at the 3 and 5 positions using methylating agents such as methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to ensure high yield and purity .
Types of Reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to form alkanes or alkenes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination or phosphorus tribromide (PBr3) for bromination.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 or PBr3 in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of alkyl halides.
Aplicaciones Científicas De Investigación
2,4,22-Docosanetriol, 3,5-dimethyl- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems, particularly in lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4,22-Docosanetriol, 3,5-dimethyl- involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The methyl groups can affect the compound’s hydrophobicity, impacting its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, including those involved in inflammation and oxidative stress .
Comparación Con Compuestos Similares
2,4,22-Docosanetriol: Lacks the methyl groups at the 3 and 5 positions.
3,5-Dimethyl-2,4,22-docosanetriol: Another name for the same compound.
18,20-Dimethyl-1,19,21-docosanetriol: A structural isomer with different positions of the hydroxyl groups.
Uniqueness: 2,4,22-Docosanetriol, 3,5-dimethyl- is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical and physical properties. These structural features can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
56324-80-2 |
|---|---|
Fórmula molecular |
C24H50O3 |
Peso molecular |
386.7 g/mol |
Nombre IUPAC |
18,20-dimethyldocosane-1,19,21-triol |
InChI |
InChI=1S/C24H50O3/c1-21(24(27)22(2)23(3)26)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-25/h21-27H,4-20H2,1-3H3 |
Clave InChI |
WKULPYMWWHVETE-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCCCCCCCCCCCCCCO)C(C(C)C(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-1-(7-(bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13961653.png)
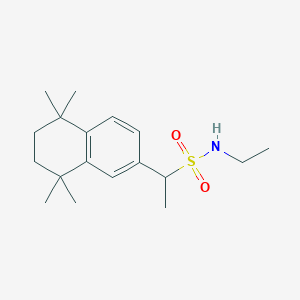
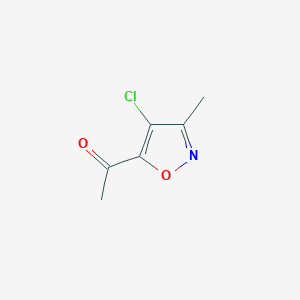

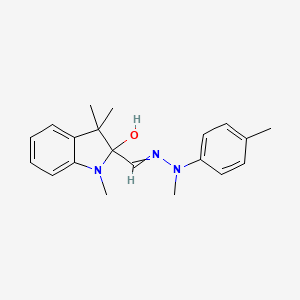
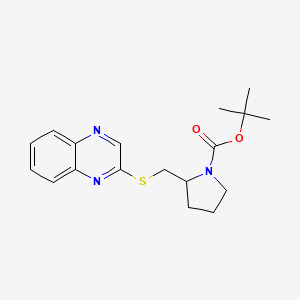

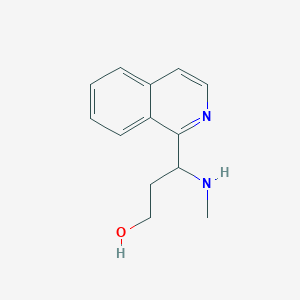
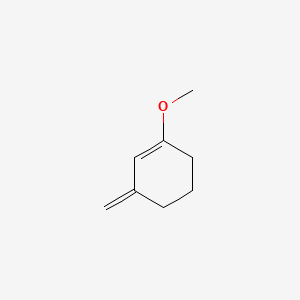
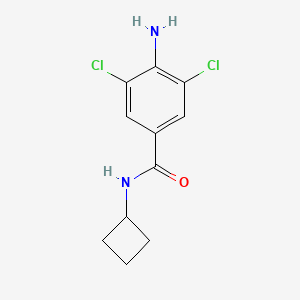
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl pentyl carbonate](/img/structure/B13961725.png)
